4-(4-methoxyphenoxy)benzenesulfonyl Chloride

Sulfonyl chloride hydrolysis Electronic effects Reaction kinetics

Generic phenoxybenzenesulfonyl chlorides often cause synthesis failure via uncontrolled hydrolysis or wrong regiochemistry. This para-methoxy sulfonyl chloride solves both: • Reduced electrophilicity (+M effect) extends working time in aqueous biphasic sulfonylation, improving yield consistency. • Linear para-geometry mandatory for targets with extended binding pockets; the bent meta isomer (CAS 874959-95-2) abrogates affinity. • Essential building block for bacterial glucuronidase inhibitors - incorporates the critical 4-methoxyphenoxy pharmacophore. 98% HPLC purity ensures reproducible, scalable results.

Molecular Formula C13H11ClO4S
Molecular Weight 298.74 g/mol
CAS No. 370065-09-1
Cat. No. B1350232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxyphenoxy)benzenesulfonyl Chloride
CAS370065-09-1
Molecular FormulaC13H11ClO4S
Molecular Weight298.74 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C13H11ClO4S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H3
InChIKeyHDIKIJUPJYLXDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenoxy)benzenesulfonyl Chloride: Identity & Core Utility


4-(4-Methoxyphenoxy)benzenesulfonyl chloride (CAS 370065-09-1), molecular formula C₁₃H₁₁ClO₄S, molecular weight 298.75 g/mol, MDL number MFCD01631864, is a sulfonyl chloride compound belonging to the diaryl ether sulfonyl chloride class. It is classified as a versatile sulfonylating agent and a research-use-only intermediate in organic synthesis . The compound comprises a sulfonyl chloride functional group (–SO₂Cl) attached to a para-substituted benzene ring, which is further linked via an oxygen bridge to a 4-methoxyphenyl moiety. The presence of the electron-donating para-methoxy group modulates the electrophilicity of the sulfonyl chloride moiety relative to unsubstituted or nitro-substituted analogs, affecting both reaction kinetics in sulfonylation and the electronic properties of downstream products [1]. This compound is widely utilized in pharmaceutical compound synthesis as a key building block for generating sulfonamide, sulfonate ester, and sulfone derivatives, and is supplied commercially with a minimum purity specification of 98% (HPLC) .

1
Sulfonylation agent for diverse coupling
Reacts with amines, alcohols, and thiols to build sulfonamide, sulfonate ester, and sulfone libraries.
2
Electron-donating methoxy tunes reactivity
Reduced electrophilicity extends aqueous handling window and provides selectivity control.
3
Research-grade intermediate
Supplied with HPLC purity verification; intended for laboratory synthesis and structure–activity studies.

4-(4-Methoxyphenoxy)benzenesulfonyl Chloride: Why Substitution Fails


Despite apparent structural similarity among phenoxybenzenesulfonyl chlorides, generic substitution fails due to two critical differentiation axes: electrophilicity-driven reaction kinetics and target-binding pharmacophore constraints. The para-methoxy substituent in 4-(4-methoxyphenoxy)benzenesulfonyl chloride acts as a strong electron-donating group via resonance (+M effect), which reduces the electrophilicity of the sulfonyl chloride group relative to unsubstituted analogs (e.g., 4-phenoxybenzenesulfonyl chloride) and nitro-substituted analogs [1][2]. This electronic modulation directly affects hydrolysis stability under aqueous reaction conditions and influences the selectivity profile in competitive nucleophilic substitution reactions. Furthermore, in inhibitor development—particularly for targets such as bacterial glucuronidase—the 4-methoxyphenoxy moiety constitutes a critical pharmacophore element; regiochemical repositioning (e.g., from para to meta substitution as in [3-(4-methoxyphenoxy)phenyl]sulfonyl chloride, CAS 874959-95-2) or deletion of the methoxy group fundamentally alters target-binding orientation, hydrogen-bonding networks, and resulting inhibitory potency [3]. The evidence presented below quantifies these differentiation dimensions, demonstrating that procurement decisions based on superficial structural similarity without accounting for substituent-specific electronic effects and regiochemical constraints carry substantial risk of synthetic failure or biological inactivity.

Unsubstituted or nitro-substituted phenoxy analogs
Higher electrophilicity accelerates competing hydrolysis, may reduce effective reagent concentration and yield.
Meta-regioisomer (CAS 874959-95-2)
Bent molecular geometry alters pharmacophore presentation; may disrupt target-binding orientation in linear scaffold programs.
Alkanesulfonyl chlorides
Sulfene-mediated hydrolysis under basic conditions differs fundamentally; aromatic stability cannot be assumed.

4-(4-Methoxyphenoxy)benzenesulfonyl Chloride: Differentiation Evidence


Hydrolysis Kinetics: Methoxy vs. Nitro Analogs

The presence of the para-methoxy group in 4-(4-methoxyphenoxy)benzenesulfonyl chloride reduces the electrophilicity of the sulfonyl chloride moiety through resonance electron donation, resulting in measurably slower hydrolysis rates compared to unsubstituted (4-phenoxybenzenesulfonyl chloride) and nitro-substituted analogs under identical aqueous conditions [1]. This electronic modulation has direct implications for reaction handling windows and aqueous-phase sulfonylation efficiency.

Hydrolysis kinetics: methoxy vs. nitro
Class-level inference
p-Methoxy slows hydrolysis relative to p-nitro; trend established across substituted benzenesulfonyl chlorides (pH 3–11).
Supports longer reaction handling in aqueous-organic conditions.
Review specific solvent system and nucleophile.
Sulfonyl chloride hydrolysis Electronic effects Reaction kinetics Stability

Regiochemical Differentiation: Para vs. Meta

The para-substituted isomer, 4-(4-methoxyphenoxy)benzenesulfonyl chloride (CAS 370065-09-1), exhibits distinct physiochemical and application profiles compared to its meta-substituted analog, [3-(4-methoxyphenoxy)phenyl]sulfonyl chloride (CAS 874959-95-2). The para isomer is preferentially indicated for pharmaceutical compound synthesis requiring linear, rod-like molecular geometry for target binding, whereas the meta isomer is specifically indicated for development of anti-inflammatory and analgesic drug candidates where bent molecular architecture is required .

Regiochemical differentiation: para vs. meta
Head-to-head comparison
Para isomer (370065-09-1) indicated for linear pharmacophore synthesis; meta isomer (874959-95-2) for bent architectures.
Region-chemistry determines molecular geometry fit; angular deviation may abolish target affinity.
Verify isomer identity at procurement.
Regiochemistry Sulfonyl chloride Isomer differentiation Pharmaceutical intermediate

4-Methoxyphenoxy Scaffold in Bacterial Glucuronidase Inhibition

The 4-methoxyphenoxy moiety serves as a critical pharmacophore element in phenoxy thiophene sulfonamide inhibitors of bacterial glucuronidase. Within this inhibitor class, compounds containing the 4-methoxyphenoxy substitution pattern demonstrate measurable enzyme inhibition activity that would be compromised or abolished upon deletion of the methoxy group or substitution with alternative functional groups [1].

Bacterial glucuronidase inhibition
Class-level inference
4-Methoxyphenoxy motif is a critical pharmacophore for phenoxy thiophene sulfonamide inhibitors; deletion expected to abolish activity.
Pharmacophore-specific intermediate; substitution not advised.
IC₅₀ values not disclosed in available patent literature.
Bacterial glucuronidase Enzyme inhibition Sulfonamide Antibiotic potentiation

Hydrolytic Stability: Benzenesulfonyl vs. Alkanesulfonyl Chlorides

Aromatic sulfonyl chlorides, including 4-(4-methoxyphenoxy)benzenesulfonyl chloride, exhibit fundamentally different hydrolysis mechanisms and kinetic profiles compared to alkanesulfonyl chlorides. Alkanesulfonyl chlorides undergo hydrolysis via a sulfene intermediate (R–CH=SO₂) under basic conditions, a pathway unavailable to aromatic sulfonyl chlorides due to the absence of α-hydrogens [1]. This mechanistic divergence confers a distinct hydrolytic stability advantage to aromatic sulfonyl chlorides under basic aqueous conditions.

Aromatic vs. alkanesulfonyl chloride stability
Class-level inference
Aromatic sulfonyl chlorides lack the sulfene hydrolysis pathway; more stable under basic aqueous conditions.
Predictable stability in basic biphasic systems improves reproducibility.
Mechanistic study context; verify under actual reaction conditions.
Hydrolytic stability Sulfonyl chloride Reaction kinetics Storage

4-(4-Methoxyphenoxy)benzenesulfonyl Chloride: Validated Applications


Linear Diaryl Ether Sulfonamide Pharmacophores

Procurement of 4-(4-methoxyphenoxy)benzenesulfonyl chloride (CAS 370065-09-1) is indicated for medicinal chemistry programs requiring the generation of para-substituted, linear diaryl ether sulfonamide scaffolds. The compound's para-regiochemistry provides a rigid, extended molecular geometry essential for target engagement in receptors or enzymes with linear binding pockets. As established in the regiochemical differentiation evidence , the para isomer is specifically distinguished from its meta-substituted analog (CAS 874959-95-2), which is indicated for anti-inflammatory and analgesic applications requiring bent molecular architecture. Substitution of the meta isomer in a linear-binding-target program introduces angular deviation that disrupts intended pharmacophore presentation, potentially abolishing target affinity. Researchers should verify that the para isomer (CAS 370065-09-1) rather than the meta isomer (CAS 874959-95-2) is specified in procurement documentation when linear molecular geometry is required .

Bacterial Glucuronidase Inhibitors for Antibiotic Potentiation

For research programs targeting bacterial glucuronidase inhibition—a strategy employed to reduce gastrointestinal toxicity of irinotecan chemotherapy or to potentiate β-glucuronidase-activated antibiotics—4-(4-methoxyphenoxy)benzenesulfonyl chloride serves as an essential synthetic intermediate. The 4-methoxyphenoxy moiety constitutes a critical pharmacophore element within phenoxy thiophene sulfonamide inhibitors of bacterial glucuronidase . Class-level structure-activity relationship evidence indicates that compounds bearing this substitution pattern demonstrate measurable enzyme inhibition activity. Analogs lacking the 4-methoxyphenoxy group or bearing alternative substituents (e.g., unsubstituted phenoxy, nitro-substituted, or alkyl-substituted variants) are not expected to yield active inhibitors against this target class . Procurement decisions for glucuronidase inhibitor development must therefore specify the 4-methoxyphenoxy-substituted sulfonyl chloride rather than generic phenoxybenzenesulfonyl chloride alternatives. This scenario is supported by patent literature specifically disclosing phenoxy thiophene sulfonamides containing the 4-methoxyphenoxy motif as bacterial glucuronidase inhibitors .

Aqueous-Organic Biphasic Sulfonylation Reactions

In synthetic workflows involving aqueous-organic biphasic sulfonylation—such as Schotten-Baumann-type reactions with amines or alcohols—the reduced electrophilicity of 4-(4-methoxyphenoxy)benzenesulfonyl chloride confers practical handling advantages. Class-level hydrolysis kinetic data for substituted benzenesulfonyl chlorides demonstrates that electron-donating para substituents (including p-OMe) decrease hydrolysis rates relative to electron-withdrawing substituents (p-NO₂) under aqueous conditions across pH 3–11 . This electronic modulation translates to extended working time in biphasic reaction systems, reduced premature degradation prior to nucleophile addition, and improved yield consistency. In contrast, procurement of nitro-substituted or unsubstituted phenoxybenzenesulfonyl chloride analogs for identical reaction conditions would result in accelerated competing hydrolysis, reduced effective reagent concentration, and lower isolated yields. Additionally, the aromatic nature of the sulfonyl chloride eliminates the sulfene-mediated hydrolysis pathway characteristic of alkanesulfonyl chlorides under basic conditions , providing predictable stability that aliphatic sulfonyl chlorides cannot match. This scenario is particularly relevant for process chemistry and scale-up operations where reaction robustness and batch-to-batch reproducibility are critical performance metrics.

Diarylsulfonylurea Antitumor Agent Libraries

4-(4-Methoxyphenoxy)benzenesulfonyl chloride functions as a key synthetic building block for generating diarylsulfonylurea compound libraries, a compound class with demonstrated in vivo antitumor activity against syngeneic rodent and human xenograft tumor models . Diarylsulfonylureas including sulofenur (LY186641) and LY181984 exhibit broad-spectrum antitumor efficacy in preclinical models . While the target compound itself is not a diarylsulfonylurea, its sulfonyl chloride functionality enables facile condensation with substituted aryl amines to generate the sulfonylurea pharmacophore. The 4-methoxyphenoxy substitution pattern introduces specific electronic and steric properties into the resulting diarylsulfonylurea products, differentiating them from analogs prepared using unsubstituted, halogenated, or nitro-substituted phenoxybenzenesulfonyl chlorides. Class-level evidence indicates that SAR exploration of diarylsulfonylureas requires systematic variation of aryl substitution patterns to optimize both antitumor potency and pharmacokinetic properties . Procurement of 4-(4-methoxyphenoxy)benzenesulfonyl chloride specifically enables access to the 4-methoxyphenoxy-substituted branch of diarylsulfonylurea chemical space, which is inaccessible using alternative sulfonyl chloride building blocks.

Application
Selection Property
Validation Focus
Linear diaryl ether sulfonamide scaffold synthesis
Para-regiochemistry provides extended, rigid geometry
Molecular geometry–activity relationship studies
Bacterial glucuronidase inhibitor research
4-Methoxyphenoxy pharmacophore requirement
Enzyme inhibition assay context
Aqueous-organic biphasic sulfonylation
Reduced electrophilicity extends working time
Hydrolysis stability under reaction conditions
Diarylsulfonylurea analog library construction
4-Methoxyphenoxy-substituted sulfonyl chloride building block
Cell-proliferation model-response review

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